

# N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: *N*-(p-Chlorobenzoyl)-p-anisidine

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## In-Depth Technical Guide: N-(p-Chlorobenzoyl)-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

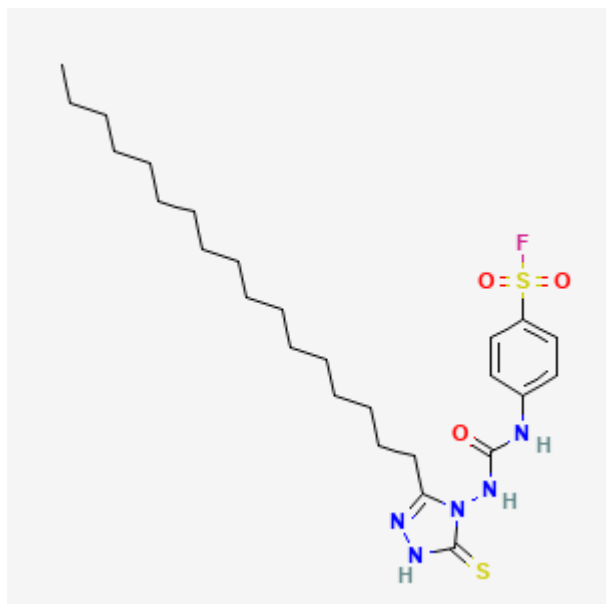
### Abstract

This technical guide provides a comprehensive overview of **N-(p-Chlorobenzoyl)-p-anisidine**, a molecule of interest in medicinal chemistry and biochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential biological activity. Particular emphasis is placed on clear data presentation and reproducible experimental methodology to support further research and development efforts.

### Chemical Structure and Nomenclature

**N-(p-Chlorobenzoyl)-p-anisidine** is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine.

Chemical Structure:



IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[1]

Synonyms: **N-(p-Chlorobenzoyl)-p-anisidine**, 4-Chloro-4'-methoxybenzanilide, N-(4-Methoxyphenyl)-4-chlorobenzamide

## Physicochemical and Biological Data

A summary of the key quantitative data for **N-(p-Chlorobenzoyl)-p-anisidine** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>12</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	261.70 g/mol	[1]
CAS Number	4018-82-0	[1]
Purity (by HPLC)	100.00%	[1]
Biological Activity	Potential COX-1 Inhibitor	
Storage Condition	Refrigerator (2-8°C) for long-term storage	[1]

## Synthesis of N-(p-Chlorobenzoyl)-p-anisidine

The synthesis of **N-(p-Chlorobenzoyl)-p-anisidine** can be achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between p-anisidine and p-chlorobenzoyl chloride in the presence of a base.

## Experimental Protocol

Materials:

- p-Anisidine (4-methoxyaniline)
- p-Chlorobenzoyl chloride
- 10% Aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Distilled water
- Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, beaker)
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Ice bath

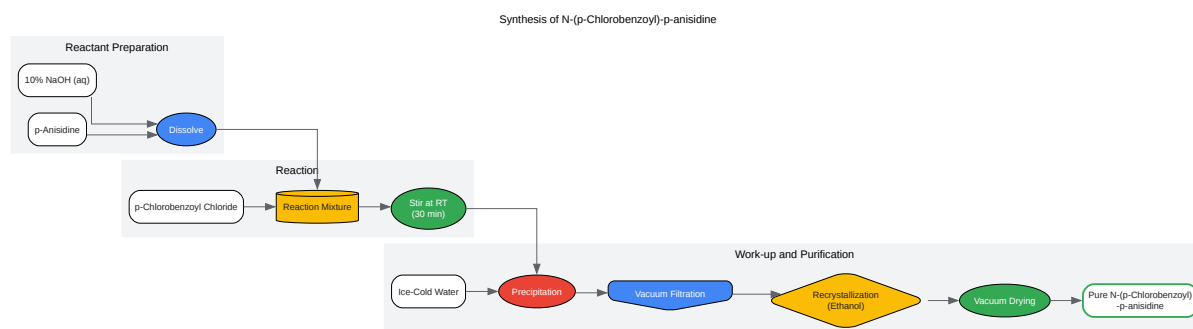
Procedure:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in a 10% aqueous sodium hydroxide solution.
- **Reaction Initiation:** While vigorously stirring the p-anisidine solution at room temperature, slowly add 1.0 equivalent of p-chlorobenzoyl chloride portion-wise using a dropping funnel.
- **Reaction Progression:** Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the complete addition of p-chlorobenzoyl chloride. The formation of a precipitate should be observed.

- **Product Precipitation:** Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the crude product.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified **N-(p-Chlorobenzoyl)-p-anisidine**.
- **Drying:** Dry the purified product in a vacuum oven to remove any residual solvent.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N-(p-Chlorobenzoyl)-p-anisidine**.



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Caption: Experimental workflow for the synthesis of **N-(p-Chlorobenzoyl)-p-anisidine**.

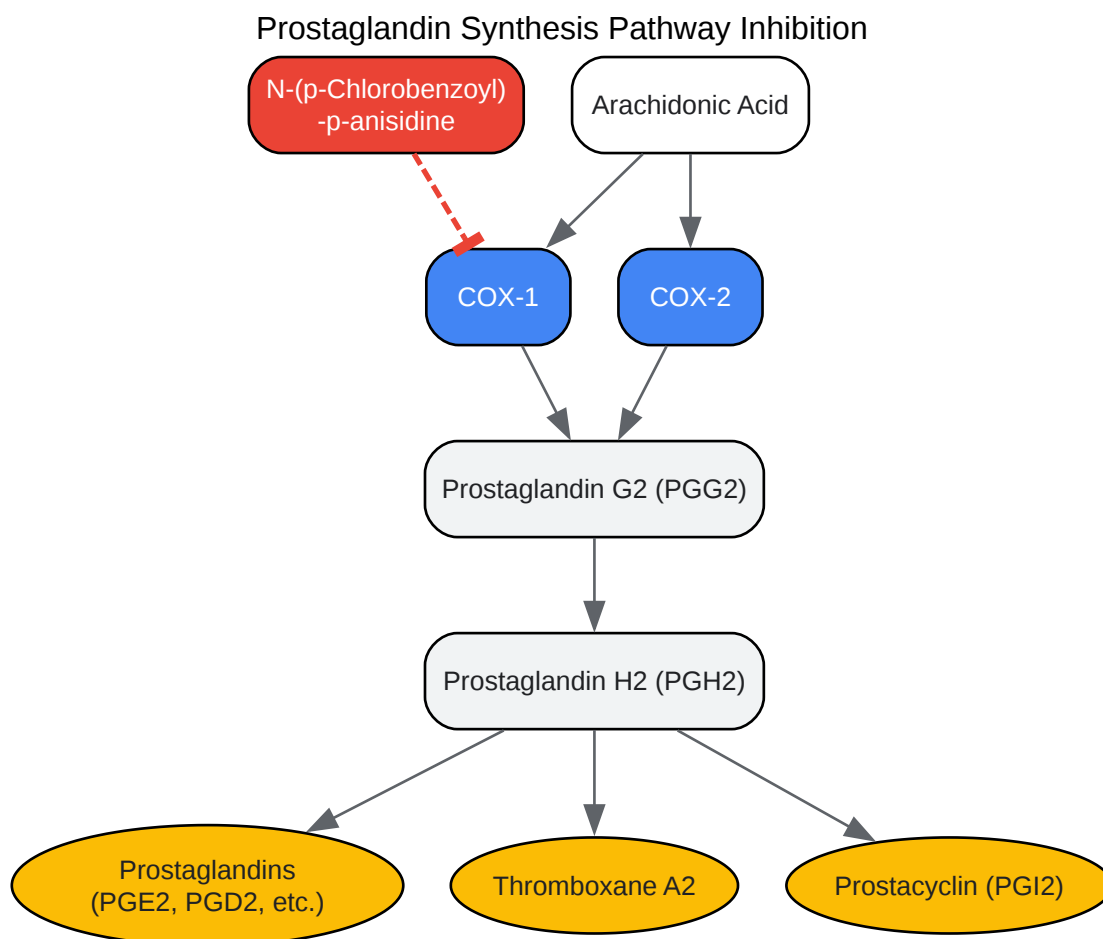
## Biological Activity and Signaling Pathways

Preliminary research suggests that **N-(p-Chlorobenzoyl)-p-anisidine** may act as a selective inhibitor of cyclooxygenase-1 (COX-1). COX-1 is a key enzyme in the prostaglandin synthesis pathway, which is involved in various physiological processes, including inflammation, pain, and platelet aggregation. The selective inhibition of COX-1 is a target for the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) with specific therapeutic profiles.

Further investigation is required to fully elucidate the mechanism of action and to quantify the inhibitory potency (e.g.,  $IC_{50}$  value) of **N-(p-Chlorobenzoyl)-p-anisidine** against COX-1 and to assess its selectivity over the COX-2 isoform.

## Proposed Signaling Pathway Inhibition

The diagram below illustrates the general prostaglandin synthesis pathway and the putative point of inhibition by **N-(p-Chlorobenzoyl)-p-anisidine**.



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Caption: Putative inhibition of COX-1 by **N-(p-Chlorobenzoyl)-p-anisidine**.

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## References

- 1. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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